3,6-Dimethyl-5-nitrobenzisoxazole
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Overview
Description
3,6-Dimethyl-5-nitrobenzisoxazole is an organic compound belonging to the benzisoxazole family. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. The presence of nitro and methyl groups in this compound makes it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5-nitrobenzisoxazole typically involves the nitration of 3,6-dimethylbenzisoxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated temperature control systems ensures consistent product quality and yield. The nitration process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-5-nitrobenzisoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,6-Dimethyl-5-aminobenzisoxazole.
Substitution: Various substituted benzisoxazoles depending on the nucleophile used.
Oxidation: 3,6-Dimethyl-5-carboxybenzisoxazole.
Scientific Research Applications
3,6-Dimethyl-5-nitrobenzisoxazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-5-nitrobenzisoxazole involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The nitro group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved include electron transfer and protonation-deprotonation mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrobenzisoxazole
- 3,5-Dimethylbenzisoxazole
- 3,6-Dimethylbenzisoxazole
Uniqueness
3,6-Dimethyl-5-nitrobenzisoxazole is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to 5-Nitrobenzisoxazole, the additional methyl groups in this compound enhance its lipophilicity and potentially its ability to cross biological membranes .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3,6-dimethyl-5-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-9-7(6(2)10-14-9)4-8(5)11(12)13/h3-4H,1-2H3 |
InChI Key |
PRFLEULYCUOJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C |
Origin of Product |
United States |
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